4-(Trifluoromethyl)pyridine-3-sulfonyl fluoride
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Overview
Description
4-(Trifluoromethyl)pyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H3F3NO2S It is a derivative of pyridine, featuring a trifluoromethyl group at the 4-position and a sulfonyl fluoride group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(Trifluoromethyl)pyridine with a sulfonyl chloride derivative under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane and tetrahydrofuran are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-(Trifluoromethyl)pyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)pyridine-3-sulfonyl fluoride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Lacks the sulfonyl fluoride group but shares the trifluoromethyl group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a benzene ring instead of a pyridine ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but with a fluorine atom at the 2-position.
Uniqueness
4-(Trifluoromethyl)pyridine-3-sulfonyl fluoride is unique due to the combination of the trifluoromethyl and sulfonyl fluoride groups on the pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H3F4NO2S |
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Molecular Weight |
229.15 g/mol |
IUPAC Name |
4-(trifluoromethyl)pyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H3F4NO2S/c7-6(8,9)4-1-2-11-3-5(4)14(10,12)13/h1-3H |
InChI Key |
RTZRDXXTMKQWSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)S(=O)(=O)F |
Origin of Product |
United States |
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